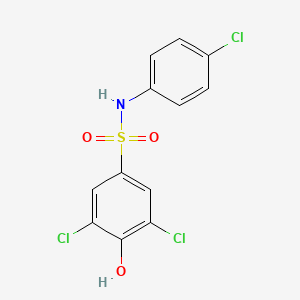

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The key intermediates, such as 3,5-dichlorobenzoyl chloride, are prepared through well-established methods involving the hydrolysis of 3,5-dichlorobenzonitrile .

Análisis De Reacciones Químicas

Types of Reactions

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzenesulfonamide derivatives with ketone or aldehyde functionalities .

Aplicaciones Científicas De Investigación

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the production of dyes and agrochemicals.

Mecanismo De Acción

The mechanism of action of Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- is unique due to the presence of both sulfonamide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Actividad Biológica

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- (commonly referred to as 3,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological mechanisms, and relevant case studies.

- IUPAC Name : 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide

- Molecular Formula : C₁₂H₉Cl₂N₃O₃S

- Molecular Weight : 336.621 g/mol

- CAS Number : 640-59-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base like pyridine. The general reaction can be summarized as follows:

This reaction is carried out under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism often involves competitive inhibition of bacterial enzymes that are critical for folate synthesis, thereby disrupting bacterial growth. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is suggested that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Inhibition of COX-2 can lead to decreased production of prostaglandins, which are mediators of inflammation .

Case Studies and Research Findings

- Anticancer Activity : A study assessed the cytotoxicity of several sulfonamides against human cancer cell lines (e.g., glioblastoma SF-295 and prostate cancer PC-3). The compound demonstrated IC₅₀ values ranging from 2.1 to 7.9 mg/mL, indicating moderate cytotoxic effects against these cell lines .

- Enzyme Inhibition Studies : Research utilizing docking simulations revealed that this compound binds effectively to nuclear retinoic acid receptors (RARα and RARβ), suggesting potential applications in cancer therapy through modulation of these receptors .

- Genotoxicity Testing : The Ames test conducted on derivatives of this compound indicated potential genotoxic effects; however, further studies are necessary to elucidate the specific mechanisms involved .

The biological activity of 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide is primarily attributed to its ability to mimic natural substrates due to its sulfonamide group. This structural similarity allows it to competitively inhibit enzymes critical for various biochemical pathways, leading to its antimicrobial and anti-inflammatory effects .

Summary Table of Biological Activities

Propiedades

Número CAS |

646040-41-7 |

|---|---|

Fórmula molecular |

C12H8Cl3NO3S |

Peso molecular |

352.6 g/mol |

Nombre IUPAC |

3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C12H8Cl3NO3S/c13-7-1-3-8(4-2-7)16-20(18,19)9-5-10(14)12(17)11(15)6-9/h1-6,16-17H |

Clave InChI |

MKXBGLZDGZQAQB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.